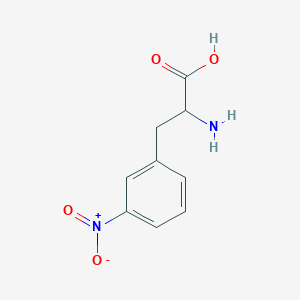

(S)-2-氨基-3-(3-硝基苯基)丙酸

描述

“(S)-2-amino-3-(3-nitrophenyl)propanoic acid” is an organic compound that belongs to the class of nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . The molecular formula of this compound is C9H10N2O4 .

Molecular Structure Analysis

The IUPAC name of this compound is (3S)-3-amino-3-(3-nitrophenyl)propanoic acid . The InChI code is 1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 .

Physical And Chemical Properties Analysis

“(S)-2-amino-3-(3-nitrophenyl)propanoic acid” is a white to yellow solid . It has a molecular weight of 210.19 . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .

科学研究应用

C9H10N2O4 C_9H_{10}N_2O_4 C9H10N2O4

, has a variety of applications in different fields of scientific research.Synthesis of Photoreactive Amino Acids

3-Nitro-L-phenylalanine is used in the synthesis of photoreactive amino acids. These specialized amino acids are incorporated into peptides and proteins, which can be activated by light to form covalent bonds with neighboring molecules. This is particularly useful in studying protein-protein interactions and protein-nucleic acid interactions within cells .

Biological Functional Analysis

The compound serves as a precursor for photoaffinity labels. Photoaffinity labeling is a biochemical method used to study structural and functional relationships between bioactive compounds and biomolecules. By incorporating photoreactive derivatives of 3-Nitro-L-phenylalanine into biological molecules, researchers can investigate the dynamic processes within cells .

Metabolite Research

In microbiology, 3-Nitro-L-phenylalanine derivatives are used to study bacterial metabolism. For instance, different metabolites are produced when photoreactive derivatives of this compound are introduced to bacteria under specific conditions. This helps in understanding the metabolic pathways and substrate recognition in microorganisms .

Chelation Therapy Research

Derivatives of 3-Nitro-L-phenylalanine have been synthesized and studied for their potential as chelators. Chelators are compounds that can bind to metal ions, and they are used in medical treatments to remove excess metals from the body. Research into the chelating properties of these derivatives could lead to new therapies for metal-related toxicities .

Enzyme Inhibition Studies

This compound is also explored for its role in enzyme inhibition. By modifying enzymes’ active sites or allosteric sites with 3-Nitro-L-phenylalanine, researchers can inhibit their activity. This is crucial for understanding the mechanisms of enzyme action and for developing enzyme inhibitors as drugs .

Drug Development

3-Nitro-L-phenylalanine is a building block in the synthesis of novel pharmaceuticals. Its incorporation into drug molecules can enhance their properties, such as increasing their stability or altering their pharmacokinetics. This makes it an important compound in medicinal chemistry research .

Protein Engineering

In protein engineering, 3-Nitro-L-phenylalanine is used to introduce nitro groups into proteins. This modification can alter the protein’s function, stability, or interaction with other molecules, which is valuable in designing proteins with new or improved properties .

Material Science

Lastly, the compound finds application in material science. It can be used to create polymers with specific properties, such as increased resistance to degradation or enhanced mechanical strength. These polymers have potential uses in various industries, including biotechnology and nanotechnology .

安全和危害

“(S)-2-amino-3-(3-nitrophenyl)propanoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

The primary target of (S)-2-amino-3-(3-nitrophenyl)propanoic acid, also known as 3-Nitro-L-phenylalanine, is the dehydrogenase enzyme . This enzyme plays a crucial role in the oxidation reactions that transform nutrients into energy, a fundamental process in living organisms.

Mode of Action

3-Nitro-L-phenylalanine interacts with its target, the dehydrogenase enzyme, by inhibiting its function . Additionally, the nitro group on 3-Nitro-L-phenylalanine interacts with guanine, which prevents it from forming hydrogen bonds and stabilizing its structure . This destabilizes DNA structures and leads to cell death .

Biochemical Pathways

The inhibition of the dehydrogenase enzyme by 3-Nitro-L-phenylalanine affects the biochemical pathways involved in energy production. By inhibiting the production of fatty acids and aldehydes, the compound disrupts the normal functioning of these pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored at -20°c for long-term use .

Result of Action

The result of the action of 3-Nitro-L-phenylalanine is the inhibition of the growth of cancer cells . By interacting with the dehydrogenase enzyme and inhibiting the production of fatty acids and aldehydes, the compound disrupts the energy production in these cells, leading to their death .

Action Environment

The action, efficacy, and stability of (S)-2-amino-3-(3-nitrophenyl)propanoic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored at -20°C for long-term use

属性

IUPAC Name |

(2S)-2-amino-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHDRUZHNYKZGF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313707 | |

| Record name | 3-Nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-amino-3-(3-nitrophenyl)propanoic acid | |

CAS RN |

19883-74-0 | |

| Record name | 3-Nitro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

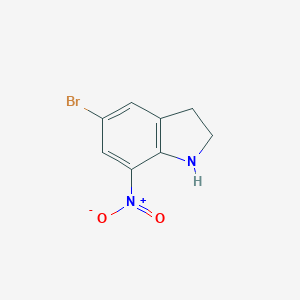

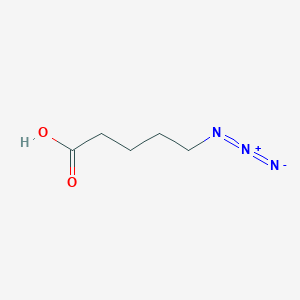

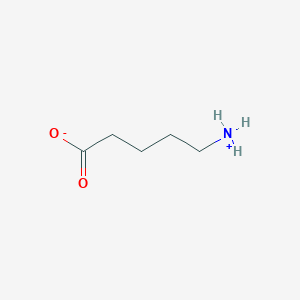

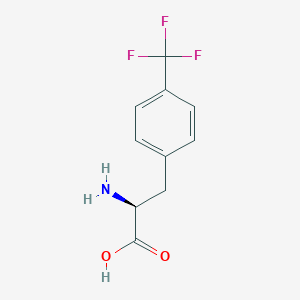

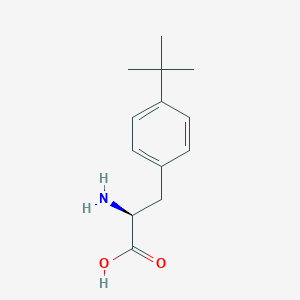

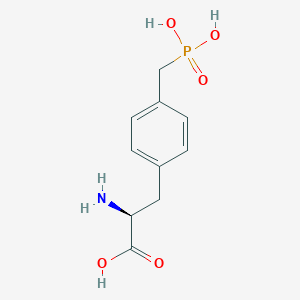

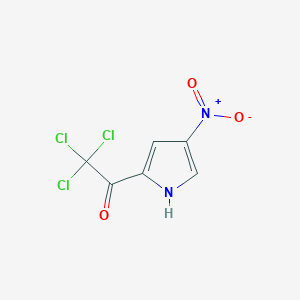

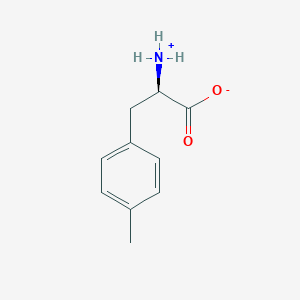

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。